molecular formula C10H8Br2N4O2 B6640828 2-(2,4-dibromophenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide

2-(2,4-dibromophenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide

Cat. No. B6640828
M. Wt: 376.00 g/mol
InChI Key: SIKJKTBHMCAIQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dibromophenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide, also known as DBTA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-(2,4-dibromophenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide is not fully understood. However, it has been shown to inhibit the growth of fungi and bacteria by disrupting the cell membrane. 2-(2,4-dibromophenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
2-(2,4-dibromophenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of fungi and bacteria, making it a potential candidate for the development of new antimicrobial agents. 2-(2,4-dibromophenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. Additionally, 2-(2,4-dibromophenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide has been shown to have potential applications in nanotechnology and materials science.

Advantages and Limitations for Lab Experiments

2-(2,4-dibromophenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide has several advantages for use in lab experiments. It is easy to synthesize and produces a high yield. It has also been shown to have a variety of potential applications in scientific research. However, there are also limitations to its use. 2-(2,4-dibromophenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide is not well understood, and its mechanism of action is not fully understood. Additionally, its potential toxicity and side effects are not well understood, making it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 2-(2,4-dibromophenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide. Further research is needed to fully understand its mechanism of action and potential applications in scientific research. Additionally, more research is needed to understand its potential toxicity and side effects. 2-(2,4-dibromophenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide has potential applications in a variety of fields, including antimicrobial agents, cancer treatment, and nanotechnology. Further research is needed to fully explore these potential applications.

Synthesis Methods

The synthesis of 2-(2,4-dibromophenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide involves the reaction between 2,4-dibromophenol and 1H-1,2,4-triazole-5-amine in the presence of acetic anhydride. The reaction produces 2-(2,4-dibromophenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide as a white solid with a high yield. This method has been optimized to produce 2-(2,4-dibromophenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide in large quantities for scientific research.

Scientific Research Applications

2-(2,4-dibromophenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents. 2-(2,4-dibromophenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide has also been studied for its ability to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. Additionally, 2-(2,4-dibromophenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide has been studied for its potential applications in nanotechnology and materials science.

properties

IUPAC Name

2-(2,4-dibromophenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2N4O2/c11-6-1-2-8(7(12)3-6)18-4-9(17)15-10-13-5-14-16-10/h1-3,5H,4H2,(H2,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKJKTBHMCAIQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)OCC(=O)NC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dibromophenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide

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